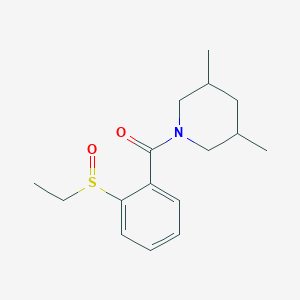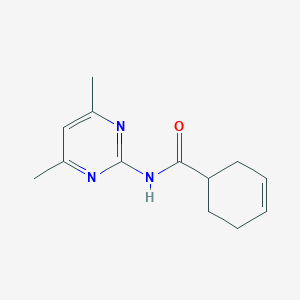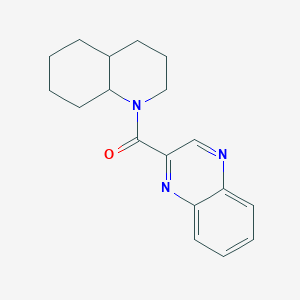
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. D609 was first synthesized in the 1990s and has since been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide involves its ability to inhibit the activity of various enzymes and pathways. Specifically, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide inhibits PC-PLC, sphingomyelin synthase, and PKC, which are involved in various cellular processes. By inhibiting these enzymes, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide can affect the composition and function of cell membranes, as well as various signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects. It has been shown to affect cell membrane composition and function, as well as various signaling pathways. Additionally, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to have anti-inflammatory and anti-tumor properties. Specifically, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines, as well as the growth of various tumor cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, making it a versatile tool for research. However, one limitation of using N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide is its potential for off-target effects, as it can inhibit multiple enzymes and pathways. Additionally, the optimal concentration and duration of N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide treatment may vary depending on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide. One area of interest is the potential use of N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the specific mechanisms by which N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide affects cell membranes and signaling pathways. Finally, the development of more specific inhibitors for PC-PLC, sphingomyelin synthase, and PKC may provide more targeted tools for research and potential therapeutic applications.
Synthesemethoden
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminothiophenol to form 3,4-dihydro-2H-thiochromen-4-ol. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide. The synthesis method for N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been well-established and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been widely used in scientific research as a small molecule inhibitor for various enzymes and pathways. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in the biosynthesis of phosphatidylcholine, a major component of cell membranes. N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has also been shown to inhibit sphingomyelin synthase, which is involved in the biosynthesis of sphingomyelin, another major component of cell membranes. Additionally, N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as signal transduction and gene expression.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-10(2)9-14(16)15-12-7-8-17-13-6-4-3-5-11(12)13/h3-6,10,12H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDBEBUCXCXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)










![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)